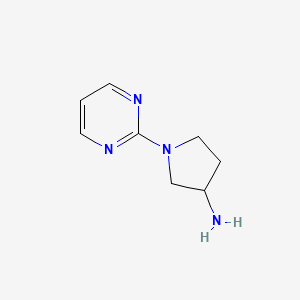

1-(Pyrimidin-2-yl)pyrrolidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Pyrimidin-2-yl)pyrrolidin-3-amine is a heterocyclic compound that features a pyrimidine ring fused to a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another approach includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-2-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents like m-chloroperoxybenzoic acid (mCPBA).

Reduction: Common reducing agents such as sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions are common, with reagents like trimethylsilyl cyanide (TMSCN) and triethylamine (TEA) being used.

Common Reagents and Conditions:

Oxidation: mCPBA in dichloromethane (DCM) at room temperature.

Reduction: NaBH4 in ethanol.

Substitution: TMSCN and TEA in acetonitrile (ACN) under reflux conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with mCPBA yields pyridine N-oxides .

Scientific Research Applications

1-(Pyrimidin-2-yl)pyrrolidin-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of receptor tyrosine kinases, which are involved in cell signaling pathways . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Pyrrolidine: A simpler structure with a five-membered ring, widely used in medicinal chemistry.

Pyrimidine: A six-membered ring with nitrogen atoms at positions 1 and 3, found in DNA and RNA.

Pyridazine: Another six-membered ring with nitrogen atoms at positions 1 and 2, used in various pharmacological applications.

Uniqueness: 1-(Pyrimidin-2-yl)pyrrolidin-3-amine is unique due to its fused ring structure, which combines the properties of both pyrrolidine and pyrimidine. This fusion enhances its biological activity and makes it a versatile scaffold for drug design .

Biological Activity

1-(Pyrimidin-2-yl)pyrrolidin-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a pyrimidine moiety. The unique arrangement of functional groups contributes to its biological activities, making it a subject of extensive study. The molecular formula is C9H11N3, indicating the presence of nitrogen-rich heterocycles that are crucial for its reactivity and interaction with biological targets.

Research indicates that this compound may act through several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be relevant for treating diseases such as cancer and neurological disorders. For instance, it has been noted to interact with serine/threonine protein kinase PLK4, disrupting centriole duplication and leading to cell cycle arrest and apoptosis.

- Receptor Binding : The compound's structure allows for interaction with various receptors, influencing cellular signaling pathways. This property is particularly valuable in developing therapies for metabolic and inflammatory diseases.

Anticancer Potential

Several studies have highlighted the anticancer properties of this compound. It has been suggested that the compound's ability to inhibit PLK4 may lead to significant therapeutic effects against certain cancers by inducing apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests have demonstrated that derivatives of pyrrolidine compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various derivatives indicate promising activity against strains such as Staphylococcus aureus and Escherichia coli .

Research Findings and Case Studies

Recent studies have provided insights into the biological activities of this compound:

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Pyrrolidine Ring : The initial step often includes the cyclization of appropriate precursors to form the pyrrolidine structure.

- Substitution Reactions : Subsequent reactions introduce the pyrimidine moiety at the desired position.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Properties

Molecular Formula |

C8H12N4 |

|---|---|

Molecular Weight |

164.21 g/mol |

IUPAC Name |

1-pyrimidin-2-ylpyrrolidin-3-amine |

InChI |

InChI=1S/C8H12N4/c9-7-2-5-12(6-7)8-10-3-1-4-11-8/h1,3-4,7H,2,5-6,9H2 |

InChI Key |

JHXYAXSRWKFHEG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1N)C2=NC=CC=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.